molecular formula C13H11NO4 B8579783 Ethyl 3-nitro-1-naphthoate

Ethyl 3-nitro-1-naphthoate

Cat. No.: B8579783
M. Wt: 245.23 g/mol
InChI Key: KIYRVIZLFQWWMR-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-1-naphthoate (CAS: 91901-41-6) is a nitro-substituted naphthoate ester with a molecular formula of C₁₃H₁₁NO₄. The compound features a nitro group (-NO₂) at the 3-position and an ethyl ester (-COOEt) at the 1-position of the naphthalene ring.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 3-nitronaphthalene-1-carboxylate

InChI

InChI=1S/C13H11NO4/c1-2-18-13(15)12-8-10(14(16)17)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3

InChI Key

KIYRVIZLFQWWMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Ester Group

Under basic conditions, ethyl 3-nitro-1-naphthoate undergoes hydrolysis to form 3-nitro-1-naphthoic acid and ethanol. This reaction is catalyzed by aqueous sodium hydroxide or other strong bases, with typical yields exceeding 90%. The mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl, followed by elimination of the ethoxide group.

Conditions :

  • Reflux in aqueous NaOH (1–2 M)

  • Temperature: 80–100°C

  • Time: 2–4 hours

Applications :

  • Provides access to 3-nitro-1-naphthoic acid, a precursor for further functionalization (e.g., amidation, halogenation) .

Reduction of the Nitro Group

The nitro group in this compound is reduced to an amine under various conditions, enabling the synthesis of 3-amino-1-naphthoate derivatives.

Catalytic Hydrogenation

  • Reagents : H₂ gas (1–3 atm), Pd/C or Raney Ni catalyst

  • Conditions : Room temperature, 6–12 hours

  • Yield : 70–85%

  • Product : Ethyl 3-amino-1-naphthoate

Chemical Reduction

  • Reagents : NaBH₄/CuCl₂ or LiAlH₄/AlCl₃

  • Conditions :

    • NaBH₄/CuCl₂: Ethanol, 0–25°C, 1–2 hours (85% yield)

    • LiAlH₄/AlCl₃: Anhydrous ether, reflux, 4 hours (80% yield)

Mechanism :
The nitro group undergoes a six-electron reduction via intermediates (nitroso → hydroxylamine → amine).

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the naphthalene ring for substitution at positions ortho and para to itself.

Halogenation

  • Reagents : N-bromosuccinimide (NBS) or Cl₂

  • Conditions :

    • NBS: CCl₄, UV light, 60°C (65% yield for 4-bromo derivative)

    • Cl₂: FeCl₃ catalyst, 40°C (55% yield)

Cyanation

  • Reagents : CuCN, DMF, 120°C

  • Yield : 60–70%

Key Transformations

Reaction TypeReagents/ConditionsProductYield (%)Source
Nitro ReductionLiAlH₄/AlCl₃, ether, refluxEthyl 3-amino-1-naphthoate80
Ester HydrolysisNaOH (2 M), reflux3-Nitro-1-naphthoic acid92
BrominationNBS, CCl₄, UV lightEthyl 4-bromo-3-nitro-1-naphthoate65
Domino AnnulationMBH adducts, K₂CO₃, DMF1,3,6-Trisubstituted naphthalene89–96

Mechanistic Insights

  • Nitro Group Effects : The -NO₂ group enhances electrophilicity at the 4-position of the naphthalene ring, directing substitutions and facilitating reductions .

  • Steric Considerations : The ester group at position 1 influences regioselectivity in cyclization reactions .

This compound’s versatility in hydrolysis, reduction, and substitution reactions underscores its utility in synthesizing complex aromatic systems. Its compatibility with diverse reagents and conditions makes it indispensable in medicinal chemistry and materials research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between Ethyl 3-nitro-1-naphthoate and related compounds:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Key Properties/Applications
This compound C₁₃H₁₁NO₄ -NO₂ (3), -COOEt (1) Nitro, ester Pharmaceutical intermediate
Ethyl 3-amino-2-naphthoate C₁₃H₁₃NO₂ -NH₂ (3), -COOEt (2) Amino, ester Synthetic intermediate
Methyl 5-methoxy-8-aryl-1-naphthoate C₁₉H₁₆O₃ -OCH₃ (5), -COOMe (1), aryl (8) Methoxy, ester, aryl Pd-catalyzed synthesis studies
Ethyl 6-hydroxy-2-naphthoate C₁₃H₁₂O₃ -OH (6), -COOEt (2) Hydroxyl, ester Oxidative coupling precursor
4-Nitro-1-ethoxynaphthalene C₁₂H₁₁NO₃ -NO₂ (4), -OEt (1) Nitro, ether Nitration product of ethoxynaphthalene
Key Observations:

Substituent Effects: The nitro group in this compound deactivates the naphthalene ring, directing electrophilic substitution to meta/para positions. In contrast, the amino group in Ethyl 3-amino-2-naphthoate activates the ring for electrophilic reactions . Hydroxyl (Ethyl 6-hydroxy-2-naphthoate) and methoxy (Methyl 5-methoxy-8-aryl-1-naphthoate) groups are electron-donating, altering solubility and reactivity compared to nitro derivatives .

Ester Position: Ethyl esters at the 1-position (this compound) may induce steric hindrance compared to 2-position esters (Ethyl 3-amino-2-naphthoate), affecting reaction pathways .

Synthetic Routes :

  • This compound’s synthesis likely involves nitration of ethyl 1-naphthoate, analogous to nitration methods for ethoxynaphthalene derivatives .
  • Methyl 5-methoxy-8-aryl-1-naphthoate is synthesized via Pd-catalyzed cross-coupling, highlighting divergent strategies for naphthoate functionalization .

Q & A

Q. How do researchers differentiate between artifacts and genuine spectral signals in nitro-aromatic compounds?

  • Methodological Answer : Run control experiments (e.g., reaction without substrate) to identify solvent or impurity peaks. Use deuterated solvents for NMR to eliminate proton exchange artifacts. Cross-validate IR peaks with theoretical spectra generated via computational tools (e.g., ORCA) .

Q. What frameworks support interdisciplinary integration of chemical and toxicological data for regulatory submissions?

  • Methodological Answer : Align with the OECD’s Integrated Approach to Testing and Assessment (IATA). Combine in silico predictions (e.g., Read-Across) with in vitro assays (e.g., Ames test) to meet REACH requirements. Use tools like the "Risk of Bias Questionnaire" to ensure study robustness for regulatory review .

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